MRS1754 - 264622-58-4

MRS1754

Catalog Number: EVT-275524
CAS Number: 264622-58-4
Molecular Formula: C26H26N6O4
Molecular Weight: 486.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

MRS1754 is a synthetic, highly selective antagonist of the adenosine A2B receptor (A2BAR). [] Adenosine receptors are a family of G protein-coupled receptors involved in a wide range of physiological processes, including inflammation, cardiovascular function, and cell proliferation. [, ] The A2BAR is particularly interesting due to its role in various pathologies, including cancer, diabetes, and inflammatory bowel disease. [, , , , ] MRS1754, as a selective A2BAR antagonist, acts as a powerful tool to investigate the role of this receptor in these conditions and explore its potential as a therapeutic target.

Molecular Structure Analysis

MRS1754 is characterized by a xanthine core structure linked to a phenoxyacetyl moiety via an amide bond. [] The 1 and 3 positions of the xanthine ring are substituted with propyl groups, contributing to its selectivity for the A2BAR. The N-(4-cyanophenyl) substituent on the amide nitrogen further enhances its binding affinity and selectivity. Computational modeling studies can provide valuable insights into the specific interactions between MRS1754 and the A2BAR, aiding in the development of even more potent and selective antagonists.

Mechanism of Action

MRS1754 exerts its effects by selectively binding to the A2BAR and preventing the binding of its natural ligand, adenosine. [, , ] This competitive antagonism effectively blocks the activation of downstream signaling pathways associated with the A2BAR, resulting in the inhibition of cellular responses mediated by this receptor. The high selectivity of MRS1754 for the A2BAR over other adenosine receptor subtypes makes it a valuable tool for dissecting the specific contribution of this receptor in complex biological processes.

Applications
  • Diabetic Nephropathy: Studies demonstrate the therapeutic potential of MRS1754 in mitigating diabetic nephropathy. It attenuates glomerular fibrosis, decreases intraglomerular macrophage infiltration, and reduces macrophage-myofibroblast transition in diabetic nephropathy rat models. [, ]
  • Bladder Urothelial Carcinoma: MRS1754 inhibits proliferation and migration of bladder urothelial carcinoma cells by regulating the mitogen-activated protein kinase pathway. [] This suggests its potential as an anti-cancer agent.
  • Cerebral Ischemia-Reperfusion Injury: MRS1754 protects against cerebral ischemia-reperfusion injury by decreasing neurological damage and reducing cerebral infarction volume. [] This highlights its potential as a neuroprotective agent.
  • Insulin Sensitivity: Research indicates A2BAR's complex role in insulin sensitivity, with MRS1754 showing differential effects in control and insulin-resistant states. []
  • Intestinal Inflammation and Serotonin Secretion: MRS1754 inhibits serotonin release from enterochromaffin cells, suggesting its potential application in managing inflammatory bowel disease and related conditions. [, ]
  • Vascular Smooth Muscle Cell Proliferation: MRS1754 inhibits the proliferation of vascular smooth muscle cells, indicating potential applications in managing atherosclerosis and vascular remodeling. [, ]
  • T Cell Motility: MRS1754 modulates T cell motility by selectively inhibiting KCa3.1 channels, contributing to a better understanding of T cell immunology and potential implications in cancer immunotherapy. []
  • Immune Response to Leishmania Infection: MRS1754 restores the immune response of dendritic cells infected with Leishmania amazonensis, demonstrating its potential to counteract the immune evasion mechanisms employed by parasites. []
  • Bone Metabolism: MRS1754 modulates bone metabolism by affecting both osteoclast and osteoblast differentiation, suggesting potential therapeutic applications in bone diseases like multiple myeloma and rheumatoid arthritis. [, ]
  • Renal Sympathetic Neurotransmission: MRS1754 is used to elucidate the complex role of adenosine and A2BAR in regulating renal sympathetic nerve activity, contributing to a deeper understanding of renal physiology and potential implications for hypertension management. []
Future Directions
  • Development of improved analogs: Synthesizing new analogs of MRS1754 with enhanced potency, selectivity, and pharmacokinetic properties could lead to more effective research tools and potential therapeutic agents. []

8-Cyclopentyl-1,3-dipropylxanthine (DPCPX)

  • Compound Description: DPCPX is a selective antagonist of the adenosine A1 receptor (A1AR) [, , , , , , , , ]. It is often used in conjunction with MRS1754 to distinguish between the effects mediated by A1AR and A2BAR. DPCPX has been shown to decrease insulin sensitivity in control animals but improves insulin response in animals fed a high-sucrose diet, suggesting its involvement in glucose metabolism [].
  • Relevance: DPCPX is relevant to MRS1754 as both are xanthine derivatives and act as selective antagonists for different adenosine receptor subtypes [, , , ]. This makes them useful tools for dissecting the specific roles of A1AR and A2BAR in various physiological and pathological processes.

5'-N-Ethylcarboxamidoadenosine (NECA)

  • Compound Description: NECA is a non-selective agonist of adenosine receptors, showing activity at A1, A2A, A2B, and A3 subtypes [, , , , , , ]. NECA stimulates serotonin release from enterochromaffin cells, an effect that can be inhibited by MRS1754 []. It also enhances endothelial barrier function, an effect that is partially blocked by a combination of DPCPX and MRS1754 [].
  • Relevance: NECA's relevance to MRS1754 lies in its ability to activate A2BAR, allowing researchers to study the receptor's downstream effects. MRS1754, as a selective antagonist, can then be used to confirm the involvement of A2BAR in the observed effects [, , , , ].

SCH58261

  • Compound Description: SCH58261 is a highly selective antagonist of the adenosine A2A receptor (A2AAR) [, , , ]. Similar to DPCPX, it has been found to decrease insulin sensitivity in control animals but improve insulin response in animals fed a high-sucrose diet, implicating A2AAR in glucose homeostasis [].

N6-(3-Iodobenzyl)adenosine-5′-N-methyluronamide (IB-MECA)

  • Compound Description: IB-MECA is a potent agonist with higher affinity for the adenosine A3 receptor (A3AR), although it also exhibits activity at A1AR [, , ]. IB-MECA has been investigated for its cardioprotective effects in models of cardiac ischemia [].
  • Relevance: While IB-MECA primarily targets A3AR, its relevance to MRS1754 stems from its use in studies exploring the roles of different adenosine receptors in inflammation. For instance, research has shown that both IB-MECA and MRS1754 can inhibit TNF-α release from macrophages, albeit through different adenosine receptor subtypes [].

2-[4-(2-Carboxyethyl)phenethylamino]-5′-N-ethylcarboxamidoadenosine (CGS21680)

  • Compound Description: CGS21680 is a selective agonist of the adenosine A2A receptor [, , , , ]. It has been shown to decrease glomerular expression and secretion of chemoattractants for monocytes, highlighting the role of A2AAR in diabetic nephropathy [].
  • Relevance: The relevance of CGS21680 to MRS1754 lies in their contrasting effects on A2AAR. While CGS21680 activates this receptor, MRS1754 does not interact with it. This makes them useful tools for identifying A2AAR-specific effects in research [, , , , ].

8-Sulfophenyltheophylline (8-SPT)

  • Compound Description: 8-SPT is a non-selective antagonist of adenosine receptors []. It is commonly used to investigate the general involvement of adenosine signaling in various physiological processes.
  • Relevance: 8-SPT's relevance to MRS1754 comes from its broader action on adenosine receptors. While MRS1754 selectively targets A2BAR, 8-SPT inhibits all adenosine receptor subtypes. This makes 8-SPT a useful tool to initially confirm the involvement of adenosine signaling, which can be further dissected using subtype-selective antagonists like MRS1754 [].

N-(4-Acetylphenyl)-2-[4-(2,3,6,7-tetrahydro-2,6-dioxo-1,3-dipropyl-1H-purin-8-yl)phenoxy]acetamide (MRS1706)

  • Compound Description: MRS1706 is a selective antagonist of the adenosine A2B receptor []. It is structurally similar to MRS1754 and is often used interchangeably in research. MRS1706 has been shown to be an inverse agonist for the A2BAR, meaning it can reduce the receptor's basal activity [].
  • Relevance: MRS1706 is structurally very similar to MRS1754 and also acts as a selective A2BAR antagonist. This structural similarity suggests they likely share a similar binding mode to A2BAR and exhibit comparable pharmacological profiles [].

Properties

CAS Number

264622-58-4

Product Name

N-(4-cyanophenyl)-2-[4-(2,6-dioxo-1,3-dipropyl-7H-purin-8-yl)phenoxy]acetamide

IUPAC Name

N-(4-cyanophenyl)-2-[4-(2,6-dioxo-1,3-dipropyl-7H-purin-8-yl)phenoxy]acetamide

Molecular Formula

C26H26N6O4

Molecular Weight

486.5 g/mol

InChI

InChI=1S/C26H26N6O4/c1-3-13-31-24-22(25(34)32(14-4-2)26(31)35)29-23(30-24)18-7-11-20(12-8-18)36-16-21(33)28-19-9-5-17(15-27)6-10-19/h5-12H,3-4,13-14,16H2,1-2H3,(H,28,33)(H,29,30)

InChI Key

AJBBEYXFRYFVNM-UHFFFAOYSA-N

SMILES

CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3=CC=C(C=C3)OCC(=O)NC4=CC=C(C=C4)C#N

Solubility

Soluble in DMSO

Synonyms

8-(4-(((4-cyanophenyl)carbamoylmethyl)oxy)phenyl)-1,3-di(ni-propyl)xanthine
MRS 1754
MRS-1754
MRS1754
N-(4-cyanophenyl)-2-(4-(2,3,6,7-tetrahydro-2,6-dioxo-1,3-dipropyl-1H-purin-8-yl)-phenoxy)acetamide

Canonical SMILES

CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3=CC=C(C=C3)OCC(=O)NC4=CC=C(C=C4)C#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.